[1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde
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Overview
Description
[1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde is a heterocyclic compound that features a quinoline core fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde with suitable reagents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: N-bromosuccinimide (NBS), chlorine gas
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
[1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Chloro[1,3]dioxolo[4,5-G]quinoline-7-carboxaldehyde: This compound shares a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
Oxolinic acid: A quinoline derivative with antibacterial properties, used as a DNA-gyrase inhibitor.
Uniqueness
[1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a precursor in the synthesis of complex molecules highlight its importance in scientific research and industrial applications.
Properties
CAS No. |
363135-57-3 |
---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-5-7-1-8-2-10-11(15-6-14-10)3-9(8)12-4-7/h1-5H,6H2 |
InChI Key |
SFXGEVQRUBUIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CC(=CN=C3C=C2O1)C=O |
Origin of Product |
United States |
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